molecular formula C17H15F2N3O2 B4317400 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,4-difluorophenoxy)acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,4-difluorophenoxy)acetamide

Cat. No.: B4317400
M. Wt: 331.32 g/mol
InChI Key: KWHVSKGXQPAFRV-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,4-difluorophenoxy)acetamide is a compound that features a benzimidazole moiety linked to a difluorophenoxy acetamide group. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties . The presence of the difluorophenoxy group further enhances the compound’s potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,4-difluorophenoxy)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve yield and reduce reaction times, as well as employing green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,4-difluorophenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,4-difluorophenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,4-difluorophenoxy)acetamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,4-difluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O2/c18-11-5-6-15(12(19)9-11)24-10-17(23)20-8-7-16-21-13-3-1-2-4-14(13)22-16/h1-6,9H,7-8,10H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHVSKGXQPAFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)COC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,4-difluorophenoxy)acetamide
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N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,4-difluorophenoxy)acetamide
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N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,4-difluorophenoxy)acetamide
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N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,4-difluorophenoxy)acetamide
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N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,4-difluorophenoxy)acetamide
Reactant of Route 6
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N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,4-difluorophenoxy)acetamide

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